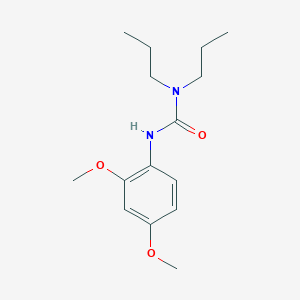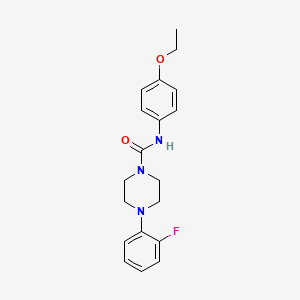
3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea is an organic compound characterized by the presence of a urea group attached to a 2,4-dimethoxyphenyl ring and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea typically involves the reaction of 2,4-dimethoxyaniline with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea group, potentially converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction processes and the regulation of gene expression.
Comparación Con Compuestos Similares
- 3-(3,4-Dimethoxyphenyl)-1,1-dipropylurea
- 3-(2,4-Dimethoxyphenyl)-1,1-diethylurea
- 3-(2,4-Dimethoxyphenyl)-1,1-dimethylurea
Comparison: While these compounds share a similar core structure, the variation in the alkyl groups (propyl, ethyl, methyl) can significantly influence their physical and chemical properties. For example, the length and branching of the alkyl chains can affect the compound’s solubility, reactivity, and biological activity. 3-(2,4-Dimethoxyphenyl)-1,1-dipropylurea is unique in its balance of hydrophobicity and steric hindrance, making it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,1-dipropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-9-17(10-6-2)15(18)16-13-8-7-12(19-3)11-14(13)20-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLDLMZHRKGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-2,1-benzisoxazol-5-yl)acrylonitrile](/img/structure/B5259861.png)
![(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B5259871.png)
![N-benzyl-4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylbutanamide](/img/structure/B5259878.png)
![2-chloro-N-[(2E,4E)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5259887.png)
![4-chloro-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5259894.png)
![3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B5259896.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5259906.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5259914.png)
![6-isopropyl-N-[3-(4-methylpiperazin-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5259925.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5259926.png)
![N-ethyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5259933.png)
![2-[(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5259938.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5259939.png)
